molecular formula C26H20ClN3O3S B2958638 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one CAS No. 1114878-31-7

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No. B2958638
CAS RN: 1114878-31-7
M. Wt: 489.97
InChI Key: RNXYSUKMCYQHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H20ClN3O3S and its molecular weight is 489.97. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial, Analgesic, and Anti-inflammatory Properties

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities. The research indicates that certain quinazoline compounds exhibit good activity against microbes and demonstrate significant analgesic and anti-inflammatory profiles. These findings suggest the potential of quinazoline derivatives in developing treatments for infections and conditions associated with pain and inflammation (B. Dash et al., 2017).

Antitumor Activity

Quinazoline derivatives have also been explored for their antitumor activities. Synthesis of novel quinazolines and their evaluation against various cancer cell lines revealed that certain compounds possess broad-spectrum antitumor effects. These compounds showed effectiveness against numerous tumor types, highlighting the potential of quinazoline derivatives as templates for developing potent antitumor agents (Nagwa M. Abdel Gawad et al., 2010).

Antioxidant Properties

Research into the antioxidant properties of quinazolin-4(3H)-ones revealed that certain 2-substituted derivatives exhibit significant antioxidant activity. These findings underscore the potential of quinazoline derivatives in combating oxidative stress-related diseases and conditions (Janez Mravljak et al., 2021).

Antihypertensive Effects

A study on new derivatives of quinazolines linked with isoxazole demonstrated promising antihypertensive activity in vivo. Certain compounds exhibited potent antihypertensive activity through their anticipated α1-adrenergic receptor blocking property, offering insights into the development of quinazoline-based antihypertensive therapies (M. Rahman et al., 2014).

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-16-23(28-24(33-16)17-7-9-18(27)10-8-17)15-34-26-29-22-6-4-3-5-21(22)25(31)30(26)19-11-13-20(32-2)14-12-19/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXYSUKMCYQHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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